1,1,1,2,2,3,3-Heptafluoronon-4-ene chemical structure and physical properties
1,1,1,2,2,3,3-Heptafluoronon-4-ene chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and known physical properties of 1,1,1,2,2,3,3-heptafluoronon-4-ene. Due to the limited availability of specific experimental data for this compound, this guide synthesizes the available information and draws upon data from structurally related fluorinated compounds to offer a predictive and comparative analysis. The guide is intended to serve as a foundational resource for researchers and scientists interested in the potential applications of this and similar fluorinated alkenes in various fields, including materials science and drug development.
Introduction
Fluorinated organic compounds have garnered significant interest across various scientific disciplines due to the unique properties conferred by the presence of fluorine atoms. The high electronegativity and small size of fluorine can dramatically alter a molecule's physical, chemical, and biological properties, leading to enhanced thermal stability, chemical resistance, and metabolic stability. 1,1,1,2,2,3,3-Heptafluoronon-4-ene is a fluorinated alkene that, while not extensively studied, represents a potentially valuable synthon or functional material. This guide aims to consolidate the existing knowledge on its chemical structure and physical properties, providing a framework for future research and development.
Chemical Structure and Identification
1,1,1,2,2,3,3-Heptafluoronon-4-ene is a nine-carbon alkene with a C4-C5 double bond. The first three carbon atoms are perfluorinated, which significantly influences the molecule's electronic properties and reactivity.
IUPAC Name: 1,1,1,2,2,3,3-Heptafluoronon-4-ene[1] CAS Number: 57325-40-3 Molecular Formula: C9H11F7[2] Molecular Weight: 252.17 g/mol
The structure of 1,1,1,2,2,3,3-heptafluoronon-4-ene can be represented by the following diagram:
Caption: Chemical structure of 1,1,1,2,2,3,3-Heptafluoronon-4-ene.
SMILES: CCCCC=CC(C(C(F)(F)F)(F)F)(F)F[2] InChI: InChI=1S/C9H11F7/c1-2-3-4-5-6-7(10,11)8(12,13)9(14,15)16/h5-6H,2-4H2,1H3[2]
Physical Properties
Experimental data on the physical properties of 1,1,1,2,2,3,3-heptafluoronon-4-ene are scarce. The available information is summarized in the table below. For context, properties of a related, shorter-chain heptafluoro- compound, 1,1,1,2,3,3,3-heptafluoropropane, are also included to provide a general understanding of the potential characteristics of such molecules.
| Property | Value for 1,1,1,2,2,3,3-Heptafluoronon-4-ene | Value for 1,1,1,2,3,3,3-Heptafluoropropane |
| Boiling Point | 77 °C at 138 mmHg[3] | -16.4 °C[4] |
| Melting Point | Data not available | -126.8 °C[4] |
| Density | Data not available | 1.409 g/cm³[4] |
| Solubility in Water | Data not available | Soluble (1 in 1725 parts at 20°C)[4] |
The significantly higher boiling point of the nonene derivative compared to the propane derivative is expected due to the increase in molecular weight and van der Waals forces. The solubility of fluorinated compounds in water is generally low, and it is anticipated that 1,1,1,2,2,3,3-heptafluoronon-4-ene would exhibit poor water solubility.
Synthesis and Reactivity
One plausible, though unverified, synthetic approach could involve a Wittig or Horner-Wadsworth-Emmons reaction between a heptafluoropropyl-containing phosphorus ylide and pentanal.
Caption: A conceptual synthetic pathway to 1,1,1,2,2,3,3-Heptafluoronon-4-ene.
The reactivity of the double bond in 1,1,1,2,2,3,3-heptafluoronon-4-ene is expected to be influenced by the strongly electron-withdrawing heptafluoropropyl group. This would likely make the double bond electron-deficient and susceptible to nucleophilic attack.
Potential Applications
While specific applications for 1,1,1,2,2,3,3-heptafluoronon-4-ene have not been reported, the unique properties of fluorinated compounds suggest several areas of potential use:
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Advanced Materials: The incorporation of the heptafluorononyl group could lead to the development of new polymers with low surface energy, high thermal stability, and chemical resistance. Such materials could find applications in coatings, seals, and membranes.
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Drug Development: The introduction of fluorinated moieties is a common strategy in medicinal chemistry to enhance the metabolic stability and bioavailability of drug candidates. The lipophilic nature of the heptafluorononyl group could be exploited to modulate the pharmacokinetic properties of therapeutic agents.
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Specialty Fluids: Fluorinated hydrocarbons are often used as refrigerants, solvents, and heat-transfer fluids due to their inertness and specific thermal properties.
Safety and Handling
No specific safety data sheet (SDS) for 1,1,1,2,2,3,3-heptafluoronon-4-ene was found. However, based on the safety information for other fluorinated hydrocarbons, the following general precautions should be observed when handling this compound:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[5]
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Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[5]
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Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][6]
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[7]
It is crucial to consult a comprehensive safety data sheet for any chemical before use and to conduct a thorough risk assessment.
Spectroscopic Data
No experimental NMR or mass spectrometry data for 1,1,1,2,2,3,3-heptafluoronon-4-ene are available in the public domain. PubChemLite provides a predicted mass spectrum based on its chemical structure.[2] For definitive structural confirmation and purity assessment, it would be necessary to acquire experimental data using techniques such as 1H NMR, 13C NMR, 19F NMR, and high-resolution mass spectrometry.
Conclusion
1,1,1,2,2,3,3-Heptafluoronon-4-ene is a fluorinated alkene with potential for application in materials science and drug discovery. While specific experimental data for this compound are limited, this guide provides a summary of its known chemical structure and an estimation of its physical properties and reactivity based on related compounds. Further research is warranted to fully characterize this molecule and explore its potential uses.
References
- Google Patents. WO2021150801A1 - Synthesis of (e)-1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene.
-
Cole-Parmer. Material Safety Data Sheet for Heptafluoro-n-propyliodide. [Link]
-
PubChem. 1,1,1,2,3,3,3-Heptafluoropropane. [Link]
-
MDPI. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms. [Link]
-
Thieme Chemistry. Simple Synthesis of Fluorinated Ene-Ynes via In Situ Generation of Allenes. [Link]
-
ResearchGate. Synthesis of 1,1,2,2,3,3,4,4-octafluoro-4-[(1,2,2-trifluoroethenyl)oxy]butanesulfonyl fluoride. [Link]
-
Cheméo. 1,1,1,4,5,5,5-heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoro - Cheméo. [Link]
-
PubChemLite. 1,1,1,2,2,3,3-heptafluoronon-4-ene. [Link]
-
PubChem. 1,1,1,2,2,3,3-Heptafluoro-4-(2,2,3,3,4,4,4-heptafluorobutoxy)butane. [Link]
-
PubChem. 1,1,1,2,2,3,3-Heptafluorobutane. [Link]
-
U.S. Environmental Protection Agency. 4-Nonene, 1,1,1,2,2,3,3-heptafluoro-. [Link]
Sources
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. PubChemLite - 1,1,1,2,2,3,3-heptafluoronon-4-ene (C9H11F7) [pubchemlite.lcsb.uni.lu]
- 3. Page loading... [wap.guidechem.com]
- 4. 1,1,1,2,3,3,3-Heptafluoropropane CAS#: 431-89-0 [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
